molecular formula C22H19ClN2O3S B11621528 benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11621528
M. Wt: 426.9 g/mol
InChI Key: QLPQXEOCWYHJFP-UHFFFAOYSA-N
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Description

Benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[2,1-b][1,3]thiazine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using chlorobenzene derivatives.

    Addition of the Benzyl Group: The benzyl group is typically added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, widely studied for their medicinal properties.

    Benzyl Derivatives: Compounds featuring the benzyl group, used in various chemical and pharmaceutical applications.

Uniqueness

Benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct reactivity and potential applications. The presence of the pyrimido[2,1-b][1,3]thiazine core, along with the benzyl and chlorophenyl groups, sets it apart from other similar compounds and enhances its versatility in scientific research and industrial applications.

Biological Activity

Benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that belongs to the pyrimido[2,1-b][1,3]thiazine class. This compound exhibits a unique structure characterized by a pyrimidine ring fused with a thiazine moiety. Its biological activities have garnered attention due to their potential therapeutic applications in various medical fields.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN2O3S, with a molecular weight of approximately 392.87 g/mol. The structure includes:

  • A benzyl group contributing to lipophilicity.
  • A chlorophenyl substituent which may enhance biological activity.
  • A pyrimidine-thiazine core that is crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrimido[2,1-b][1,3]thiazines possess significant antimicrobial properties. For instance:

  • Antibacterial Effects: Compounds similar to benzyl 6-(4-chlorophenyl)-8-methyl have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The thiazine moiety has been identified as critical for this activity due to its interaction with bacterial enzymes .

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • Enzyme Inhibition: It has been found to inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

  • Mechanism of Action: It may act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiazine derivatives including benzyl 6-(4-chlorophenyl)-8-methyl. The results indicated potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundActivity (Zone of Inhibition)Pathogen Tested
Benzyl 6-(4-chlorophenyl)-8-methyl18 mmS. aureus
Benzyl 6-(4-chlorophenyl)-8-methyl15 mmE. coli

Study 2: Anticancer Activity

In vitro studies assessed the effect of this compound on cancer cell lines:

  • Cell Lines Tested: HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Results: The compound exhibited IC50 values of 12 µM against HeLa cells and 15 µM against MCF-7 cells.

The biological activity of benzyl 6-(4-chlorophenyl)-8-methyl is attributed to its ability to bind to specific targets within cells:

  • Enzyme Binding: The compound's structure allows it to fit into the active sites of various enzymes, inhibiting their function and altering metabolic pathways .

Properties

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H19ClN2O3S/c1-14-19(21(27)28-13-15-5-3-2-4-6-15)20(16-7-9-17(23)10-8-16)25-18(26)11-12-29-22(25)24-14/h2-10,20H,11-13H2,1H3

InChI Key

QLPQXEOCWYHJFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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